2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide
Overview
Description
“2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide” is a chemical compound with the molecular formula C16H16N2O2S . It is known to be an impurity of Nepafenac, a non-steroidal anti-inflammatory drug with analgesic activity and selective COX-2 inhibitor .
Molecular Structure Analysis
The molecular weight of “this compound” is 300.4 g/mol . The InChI string representation of its structure isInChI=1S/C16H16N2O2S/c1-21-15(16(18)20)12-9-5-8-11(13(12)17)14(19)10-6-3-2-4-7-10/h2-9,15H,17H2,1H3,(H2,18,20)
. Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 557.9±50.0 °C at 760 mmHg, and a flash point of 291.2±30.1 °C . It has 4 hydrogen bond acceptors and 4 hydrogen bond donors . Its molar refractivity is 86.0±0.3 cm3 .Scientific Research Applications
Synthesis and Chemical Modifications
Synthesis of alpha- and gamma-substituted amides, peptides, and esters
N-[4-[[(Benzyloxy)carbonyl]methylamino]benzoyl]-L-glutamic acid alpha-benzyl ester served as a key intermediate in the synthesis of precursors to amides and peptides involving both the alpha- and gamma-carboxyl groupings. This study contributed to understanding how the alpha-carboxyl grouping of the glutamate moiety contributes to the binding of methotrexate to dihydrofolate reductase (Piper, Montgomery, Sirotnak, & Chello, 1982).
Gassman 3-(methylthio)oxindole synthesis
A method was reported for synthesizing α-amidosulfides, including the key intermediate 2-(2-amino-3-benzoylphenyl)-2-(methylthio)acetamide, used in preparing nepafenac, an ophthalmic drug (Cybulski, Formela, & Fokt, 2014).
Biochemical and Pharmacological Applications
Antifolate activity studies
The peptide MTX-gamma-Glu, a metabolite of methotrexate, was studied for its contribution to antifolate activity, aiding in understanding the biochemical pharmacology of antifolates (Piper et al., 1982).
Synthesis of potential prodrugs
Compounds like 2-amino-3-(4-chlorobenzoyl)benzeneacetamide were synthesized and evaluated for cyclooxygenase inhibiting properties, anti-inflammatory potency, and gastrointestinal irritation, highlighting their potential as prodrugs (Walsh et al., 1990).
Molecular Structure and Synthesis
- Structure studies: The structure of compounds like 2-amino-1-benzyl-4-methylthio-6-oxo-N-phenyl-5-cyano-1,6-dihydropyridin-3-ylcarboxamide was studied, providing insights into the molecular configuration and potential applications in various fields (Dyachenko & Bityukova, 2012).
Mechanism of Action
Properties
IUPAC Name |
2-(2-amino-3-benzoylphenyl)-2-methylsulfanylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-21-15(16(18)20)12-9-5-8-11(13(12)17)14(19)10-6-3-2-4-7-10/h2-9,15H,17H2,1H3,(H2,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRGALQPEHLMNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(C1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60576074 | |
Record name | 2-(2-Amino-3-benzoylphenyl)-2-(methylsulfanyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60576074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78281-61-5 | |
Record name | 2-(2-Amino-3-benzoylphenyl)-2-(methylsulfanyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60576074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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